4-(1,3-Dithiolan-2-yl)aniline
Overview
Description
4-(1,3-Dithiolan-2-yl)aniline is an organic compound characterized by the presence of a dithiolane ring attached to an aniline moietyIt appears as a white to yellow crystalline solid with a distinctive thioether odor and is stable at room temperature .
Mechanism of Action
Target of Action
The primary target of 4-(1,3-Dithiolan-2-yl)aniline is the promyelocytic leukemia–retinoic acid receptor alpha (PML–RARα) fusion protein . This fusion protein is a result of chromosomal rearrangements that juxtapose the promyelocytic leukemia (PML) gene and the retinoic acid receptor alpha (RARα) gene . It is found in over 98% of cases of human acute promyelocytic leukemia (APL) .
Mode of Action
this compound interacts with the PML–RARα fusion protein in a similar manner to arsenic trioxide . It is capable of covalently modifying a cysteine-rich region of the PML moiety of the PML–RARα fusion protein . This leads to proteasome-dependent degradation of the oncogenic PML–RARα fusion protein .
Biochemical Pathways
The degradation of the PML–RARα fusion protein disrupts the proliferation of APL cells .
Pharmacokinetics
It is noted that organic arsenic compounds like this compound provide better options for pharmaceutical optimization compared to arsenic trioxide .
Result of Action
The result of the action of this compound is the improved cytotoxicity toward several solid tumor cell lines with lower toxicity to normal cells . This suggests a feasible approach to improve the therapeutic index of arsenic-containing compounds as chemotherapeutic agents .
Action Environment
It’s worth noting that the compound’s storage temperature is room temperature , which may suggest its stability under normal environmental conditions.
Preparation Methods
The synthesis of 4-(1,3-Dithiolan-2-yl)aniline typically involves the reaction of aniline with 1,3-dithiolane. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between aniline and 1,3-dithiolane. The reaction is usually carried out in an organic solvent like ethanol or ether under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
4-(1,3-Dithiolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol group using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring typically yields sulfoxides or sulfones, while substitution reactions on the aniline ring can produce nitro or halogenated derivatives.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Comparison with Similar Compounds
4-(1,3-Dithiolan-2-yl)aniline can be compared with other similar compounds, such as:
4-(1,3,2-Dithiarsolan-2-yl)aniline: This compound has shown improved cytotoxicity toward several solid tumor cell lines with lower toxicity to normal cells.
p-Aminophenyl arsenoxide (p-APAO): An organic arsenic compound that interacts with the PML–RARα fusion protein similarly to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows for a range of chemical reactions and applications, particularly in the field of medicinal chemistry .
Properties
IUPAC Name |
4-(1,3-dithiolan-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTRNWONBRLAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380909 | |
Record name | 4-(1,3-dithiolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94838-73-0 | |
Record name | 4-(1,3-dithiolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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